molecular formula C10H9ClN2 B8345713 3-Chloro-5-(1-pyrrolyl)aniline

3-Chloro-5-(1-pyrrolyl)aniline

Cat. No. B8345713
M. Wt: 192.64 g/mol
InChI Key: WXKWLNVTEFHPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(1-pyrrolyl)aniline is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-(1-pyrrolyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(1-pyrrolyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-5-(1-pyrrolyl)aniline

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

3-chloro-5-pyrrol-1-ylaniline

InChI

InChI=1S/C10H9ClN2/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H,12H2

InChI Key

WXKWLNVTEFHPHO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-1,3-phenylenediamine (2.00 g) in acetic acid (20 mL) was added 2,5-dimethoxytetrahydrofuran (1.8 mL). After 4 hours at reflux, the reaction mixture was concentrated. The residue was suspended in satd. NaHCO3 and EtOAc. The reaction mixture was filtered and the organic layer was collected, washed with satd. NaHCO3 and brine, dried (Na2SO4), filtered and concentrated. Purification of the residue by chromatography (silica gel: EtOAc/hexane: 1/4) afforded 0.54 g of 3-chloro-5-(1-pyrrolyl)aniline. MS (m/z) 193 (MH+). (2) To a solution of the compound obtained above (0.35 g) in CH2Cl2 (15 mL) was added a solution of trichloroacetyl chloride (0.17 g) dissolved in CH2Cl2 (2 mL). After 45 minutes at room temperature, 2-(4-cyanobenzyl)proline methyl ester (0.38 g) (prepared in a similar fashion to Example 1 (1) and (2)) dissolved in CH2Cl2 (10 mL) and triethylamine (2 mL) were added. After stirring overnight, the mixture was concentrated. The residue was dissolved in EtOAc, washed with satd. NaHCO3 and brine, dried (Na2SO4), filtered and concentrated. Purification by chromatography (silica gel: EtOAc/hexane: 1/4, Chromatotron) afforded 0.51 g of N-[[3-chloro-5-(1-pyrrolyl)phenyl]carbamoyl]-2-(4-bromobenzyl)proline methyl. MS (m/z) 463 (MH+). (3) The titled compound was prepared from the above compound in a fashion similar to Example 1 (4): MS (m/z) 431 (MH+). mp 266.5° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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